molecular formula C12H12N2O4S2 B2710763 2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide CAS No. 941988-65-4

2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide

Cat. No. B2710763
CAS RN: 941988-65-4
M. Wt: 312.36
InChI Key: VOPWTGSUBKCFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide” would depend on the specific conditions and reagents used. Related compounds have been synthesized via Suzuki coupling and Grignard addition .

Scientific Research Applications

Synthesis and Anticonvulsant Applications

Research has highlighted the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, showcasing their anticonvulsant activities. For instance, derivatives synthesized through reactions involving isocyanate and various compounds showed significant protection against convulsions induced by picrotoxin, with some compounds offering 100% protection, indicating their potential as anticonvulsant agents (Farag et al., 2012).

Antimicrobial Properties

Another study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. This research led to the creation of compounds with promising antibacterial and antifungal activities, showcasing the versatility of such chemical structures in combating microbial infections (Darwish et al., 2014).

Inhibitory Effects on Enzymes

Further research explored the carbonic anhydrase inhibitory action of thiazolylsulfonamides, revealing low nanomolar inhibition values across various human carbonic anhydrase isoforms. These findings suggest the potential of these compounds in treating conditions related to the dysregulation of carbonic anhydrase, such as glaucoma, epilepsy, and certain cancers (Carta et al., 2017).

Anticancer Potential

The synthesis of novel sulfonamide derivatives has also been explored for their cytotoxic activities. One study identified compounds with potent activity against breast cancer cell lines, indicating the potential of such chemical structures in the development of anticancer therapies (Ghorab et al., 2015).

properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c1-18-9-2-4-10(5-3-9)20(16,17)8-11(15)14-12-13-6-7-19-12/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPWTGSUBKCFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.